Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate

概要

説明

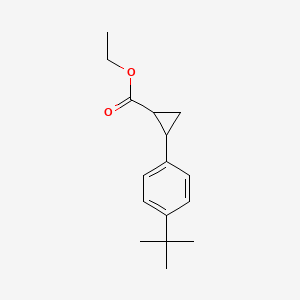

Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate: is an organic compound with the molecular formula C16H22O2 It is a cyclopropane derivative, characterized by the presence of a tert-butylphenyl group attached to the cyclopropane ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of ethyl diazoacetate with 4-tert-butylstyrene in the presence of a transition metal catalyst, such as rhodium or copper complexes. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired cyclopropane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclopropanation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the removal of impurities and by-products.

化学反応の分析

Types of Reactions: Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of brominated or nitrated derivatives.

科学的研究の応用

Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins with enhanced properties.

作用機序

The mechanism of action of Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various cellular processes, including enzyme activity and signal transduction pathways.

類似化合物との比較

- Ethyl 2-(4-methylphenyl)cyclopropanecarboxylate

- Ethyl 2-(4-ethylphenyl)cyclopropanecarboxylate

- Ethyl 2-(4-isopropylphenyl)cyclopropanecarboxylate

Comparison: Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. Compared to its analogs with smaller alkyl groups, this compound exhibits different physicochemical properties, such as higher boiling point and altered solubility. These differences make it a valuable compound for specific applications where steric effects play a crucial role.

生物活性

Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anti-inflammatory properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 218.29 g/mol. The compound features a cyclopropane ring fused with a carboxylate functional group, which contributes to its rigidity and reactivity in biological systems.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been investigated against various bacterial strains, including those resistant to conventional antibiotics. In particular, derivatives of this compound have shown promising results against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) reported as low as 0.69 µg/mL for certain analogs, indicating strong efficacy against both replicating and non-replicating forms of the bacteria .

- Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 0.69 | Active against non-replicating Mtb |

| Analog 1 | 0.72 | Active against replicating Mtb |

| Isoniazid | ~4.0 | Standard treatment |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been evaluated for anti-inflammatory activity. Preliminary studies suggest that it may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This property makes it a candidate for further development as an anti-inflammatory agent.

The mechanism by which this compound exerts its biological effects is thought to involve interactions with specific molecular targets within cells. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological macromolecules, including proteins and nucleic acids. These interactions may alter enzyme activities and signal transduction pathways critical for microbial growth and inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenolic ring or the cyclopropane structure can significantly influence potency and selectivity against specific pathogens.

- Table 2: SAR Insights for Derivatives

| Modification | Effect on Activity |

|---|---|

| Addition of halogen substituents | Increased reactivity and antimicrobial potency |

| Alteration of alkyl chain length | Variability in bioavailability and toxicity profiles |

Case Studies

Several studies have highlighted the potential applications of this compound in drug development:

- Study on Mycobacterial Inhibition : A study demonstrated that derivatives with specific substituents exhibited enhanced activity against both drug-sensitive and drug-resistant strains of Mtb, suggesting potential as a new therapeutic agent .

- Anti-inflammatory Research : Another study focused on the compound's ability to inhibit inflammatory markers in vitro, showcasing its potential role in treating inflammatory diseases.

特性

IUPAC Name |

ethyl 2-(4-tert-butylphenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c1-5-18-15(17)14-10-13(14)11-6-8-12(9-7-11)16(2,3)4/h6-9,13-14H,5,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDAWOWWZUSWFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。